molecular formula C16H24N2 B14490849 Indolizine, 3-(3-(diethylamino)propyl)-2-methyl- CAS No. 65548-79-0

Indolizine, 3-(3-(diethylamino)propyl)-2-methyl-

Cat. No.: B14490849
CAS No.: 65548-79-0
M. Wt: 244.37 g/mol
InChI Key: SOBJYBWYCRWBKL-UHFFFAOYSA-N
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Description

Indolizine, 3-(3-(diethylamino)propyl)-2-methyl- is a nitrogen-containing heterocyclic compound Indolizines are known for their diverse biological activities and are used in various scientific research applications

Chemical Reactions Analysis

Types of Reactions

Indolizine, 3-(3-(diethylamino)propyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the indolizine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the indolizine ring.

    Reduction: Reduced forms of the indolizine ring.

    Substitution: Substituted indolizine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of indolizine, 3-(3-(diethylamino)propyl)-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s indolizine core can interact with biological macromolecules through π-π stacking, hydrogen bonding, and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indolizine, 3-(3-(diethylamino)propyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

65548-79-0

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

N,N-diethyl-3-(2-methylindolizin-3-yl)propan-1-amine

InChI

InChI=1S/C16H24N2/c1-4-17(5-2)11-8-10-16-14(3)13-15-9-6-7-12-18(15)16/h6-7,9,12-13H,4-5,8,10-11H2,1-3H3

InChI Key

SOBJYBWYCRWBKL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC1=C(C=C2N1C=CC=C2)C

Origin of Product

United States

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